1-[(2-chlorobenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide
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Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE is a chemical compound with a complex structure that includes a piperidine ring, a carboxamide group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzylsulfonyl chloride with piperidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzylsulfonyl chloride
- Methanesulfonyl chloride
- N-Pentylpiperidine derivatives
Uniqueness
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-PENTYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27ClN2O3S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-pentylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H27ClN2O3S/c1-2-3-6-11-20-18(22)15-9-12-21(13-10-15)25(23,24)14-16-7-4-5-8-17(16)19/h4-5,7-8,15H,2-3,6,9-14H2,1H3,(H,20,22) |
InChI Key |
UPAZFDRGQXDVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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